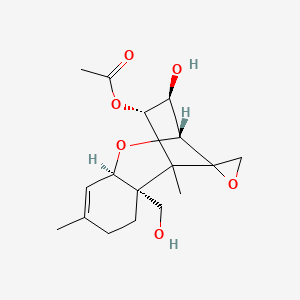
Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 4-acetate, (3alpha,4beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 4-acetate, (3alpha,4beta)- is a mycotoxin produced by the fungus Fusarium roseum Gibbosum. It belongs to the trichothecene family of mycotoxins, which are known for their toxic effects on eukaryotic cells. The compound has a molecular formula of C17H24O6 and a molecular weight of 324.37 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 4-acetate, (3alpha,4beta)- typically involves the acetylation of scirpenol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually conducted at room temperature and monitored using chromatographic techniques to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 4-acetate, (3alpha,4beta)- is not well-documented, likely due to its primary use in research rather than commercial applications. large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 4-acetate, (3alpha,4beta)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deacetylated products .
Wissenschaftliche Forschungsanwendungen
Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 4-acetate, (3alpha,4beta)- has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of trichothecenes and their derivatives.
Wirkmechanismus
Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 4-acetate, (3alpha,4beta)- exerts its effects primarily through the inhibition of protein synthesis. It binds to the ribosome and disrupts the elongation phase of translation, leading to cell death. Additionally, it induces apoptosis by disrupting mitochondrial membrane potential and activating caspases, which are enzymes involved in the apoptotic pathway .
Vergleich Mit ähnlichen Verbindungen
- 15-Acetoxyscirpenol
- 4,15-Diacetoxyscirpenol
- Scirpenetriol
Comparison: Trichothec-9-ene-3,4,15-triol, 12,13-epoxy-, 4-acetate, (3alpha,4beta)- is unique due to its specific acetoxy group at the 4-position, which influences its reactivity and biological activity. Compared to 15-Acetoxyscirpenol and 4,15-Diacetoxyscirpenol, it exhibits different cytotoxic profiles and mechanisms of action. Scirpenetriol, lacking acetoxy groups, shows distinct chemical behavior and biological effects .
Eigenschaften
CAS-Nummer |
2531-11-5 |
|---|---|
Molekularformel |
C17H24O6 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
[(2R,7R,9R,10R,11S)-10-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate |
InChI |
InChI=1S/C17H24O6/c1-9-4-5-16(7-18)11(6-9)23-14-12(20)13(22-10(2)19)15(16,3)17(14)8-21-17/h6,11-14,18,20H,4-5,7-8H2,1-3H3/t11-,12-,13-,14-,15?,16-,17?/m1/s1 |
InChI-Schlüssel |
YIFMFXZUYBFVFL-OINWIYPRSA-N |
SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO |
Isomerische SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)OC(=O)C)C)CO |
Kanonische SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)OC(=O)C)C)CO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Monoacetoxyscirpenol; 4-Acetoxyscirpenol; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















